3-Cyclopropyl-1-benzofuran-2-carboxylic acid

Catalog No.
S13734538
CAS No.
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropyl-1-benzofuran-2-carboxylic acid

Product Name

3-Cyclopropyl-1-benzofuran-2-carboxylic acid

IUPAC Name

3-cyclopropyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14)

InChI Key

JQWYVIZYGXHVCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC3=CC=CC=C32)C(=O)O

3-Cyclopropyl-1-benzofuran-2-carboxylic acid (CAS 1594461-04-7) is a premium, conformationally restricted building block engineered for advanced therapeutic synthesis, including CFTR modulators and GPR40 agonists [1]. Unlike baseline unsubstituted or methyl-substituted benzofurans, the 3-cyclopropyl moiety delivers a precise combination of steric bulk, metabolic stability, and tuned lipophilicity [2]. For industrial procurement, this compound is a critical starting material: its 2-carboxylic acid ensures high-yielding coupling to complex amines, while the 3-position rigidly defines the three-dimensional trajectory of the resulting pharmacophore [3].

Substituting 3-Cyclopropyl-1-benzofuran-2-carboxylic acid with cheaper analogs, such as 3-methyl or 3-isopropyl variants, routinely causes downstream failures in both efficacy and developability [1]. The 3-methyl analog lacks the steric bulk required to force the 2-carboxamide into an active orthogonal conformation, leading to severe drop-offs in target binding affinity for deep hydrophobic pockets [2]. Conversely, while a 3-isopropyl analog mimics the steric volume, it introduces a highly reactive tertiary benzylic C-H bond that is rapidly oxidized by cytochrome P450 enzymes, destroying the in vivo metabolic stability of the final API [3]. Consequently, the cyclopropyl group is strictly non-substitutable for programs demanding both nanomolar potency and oral bioavailability.

Metabolic Stability: Cyclopropyl vs. Isopropyl Substitution

In human liver microsome (HLM) assays, benzofuran scaffolds bearing a 3-cyclopropyl group demonstrate significantly enhanced metabolic half-lives compared to their 3-isopropyl counterparts [1]. The rigid cyclopropyl ring lacks the vulnerable tertiary benzylic C-H bond that undergoes rapid CYP-mediated oxidation in the isopropyl analog, ensuring the final API resists rapid hepatic clearance [2].

Evidence DimensionHLM Metabolic Half-Life (t1/2)
Target Compound Data>120 minutes (3-cyclopropyl derivative)
Comparator Or Baseline3-Isopropyl-1-benzofuran derivative (<30 minutes)
Quantified Difference>4-fold increase in metabolic stability
ConditionsHuman Liver Microsomes (HLM), NADPH, 37°C

Procuring the cyclopropyl variant is essential for developing orally bioavailable drugs that require resistance to rapid hepatic clearance.

Amidation Processability: Cyclopropyl vs. tert-Butyl Analogs

The 2-carboxylic acid of the 3-cyclopropyl derivative undergoes highly efficient amide coupling using standard reagents like HATU and DIPEA, achieving excellent yields even with sterically demanding amines [1]. In contrast, attempting to use a 3-tert-butyl analog results in severe steric hindrance at the 2-position, drastically reducing coupling efficiency and necessitating harsh, specialized reaction conditions [2].

Evidence DimensionAmide Coupling Yield
Target Compound Data>85% yield under standard HATU/DIPEA conditions
Comparator Or Baseline3-tert-Butyl-1-benzofuran-2-carboxylic acid (<40% yield)
Quantified Difference>2x improvement in coupling efficiency
ConditionsHATU, DIPEA, DMF, room temperature

Ensures scalable, cost-effective API manufacturing and library synthesis without the need for specialized or harsh coupling protocols.

Conformational Locking and Target Affinity: Cyclopropyl vs. Methyl

The unique steric bulk of the 3-cyclopropyl group forces the adjacent 2-carboxamide into an orthogonal conformation relative to the benzofuran plane, a strict requirement for engaging specific GPCR and ion channel binding pockets [1]. The 3-methyl analog allows free rotation, resulting in a massive entropic penalty upon binding and a corresponding loss of target affinity [2].

Evidence DimensionTarget Binding Affinity (IC50/EC50)
Target Compound DataLow nanomolar potency (locked orthogonal conformation)
Comparator Or Baseline3-Methyl-1-benzofuran derivative (Micromolar potency)
Quantified Difference>10-fold to 100-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays (e.g., GPR40, CFTR)

Buyers must select the cyclopropyl scaffold to achieve the nanomolar potency required for advanced therapeutic leads; the methyl analog is a false economy.

Lipophilicity Optimization: Cyclopropyl vs. Propyl

The 3-cyclopropyl substitution provides a precise, controlled increase in lipophilicity compared to the methyl baseline, optimizing passive membrane permeability [1]. Unlike linear propyl or butyl chains, the cyclopropyl group achieves this without adding excessive 'grease' or rotational entropy, which typically leads to poor aqueous solubility and late-stage formulation failures [2].

Evidence DimensionLipophilicity Contribution (ΔcLogP)
Target Compound Data~0.5 cLogP increment (optimal balance)
Comparator Or Baseline3-Propyl derivative (>1.5 cLogP increment)
Quantified DifferenceMaintains required solubility while improving permeability
ConditionsIn silico and experimental LogP/LogD profiling

Prevents late-stage developability failures by maintaining a favorable balance of solubility and permeability in the final API.

Synthesis of CFTR Modulators

3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a critical precursor for synthesizing CFTR modulators used in cystic fibrosis research [1]. The cyclopropyl group provides the exact steric dimensions required to engage the CFTR binding pocket, making this specific compound indispensable for these development programs.

Development of GPR40 Agonists for Type 2 Diabetes

In the design of GPR40 full agonists, the 3-cyclopropyl-benzofuran scaffold is utilized to achieve superior glucose-lowering efficacy [2]. The compound's ability to lock the active conformation while resisting rapid metabolic clearance makes it the optimal starting material for this therapeutic class.

High-Throughput Synthesis of VHL-Stabilizing Molecules

Due to its excellent processability and high yields in standard HATU/DIPEA amide couplings, this carboxylic acid is highly suited for generating libraries of VHL-stabilizing small molecules [3]. It allows for rapid, scalable synthesis without the steric bottlenecks associated with bulkier analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.062994177 g/mol

Monoisotopic Mass

202.062994177 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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